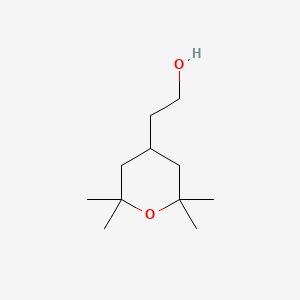
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with four methyl groups and an ethan-1-ol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethanal or 2-(2,2,6,6-tetramethyloxan-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,2,6,6-tetramethyloxan-4-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl group and the steric hindrance provided by the tetramethyl-substituted tetrahydropyran ring. This unique structure can affect the compound’s interaction with various reagents and catalysts, leading to selective reactions and products.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar tetrahydropyran ring structure but without the ethan-1-ol side chain.
2,2,6,6-Tetramethyl-4-piperidinol: Another similar compound with a hydroxyl group directly attached to the tetrahydropyran ring.
Uniqueness
2-(2,2,6,6-Tetramethyloxan-4-yl)ethan-1-ol is unique due to the combination of the tetrahydropyran ring and the ethan-1-ol side chain, which provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H22O2 |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(2,2,6,6-tetramethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C11H22O2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h9,12H,5-8H2,1-4H3 |
Clave InChI |
CCYQAOCGXGDUCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(O1)(C)C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
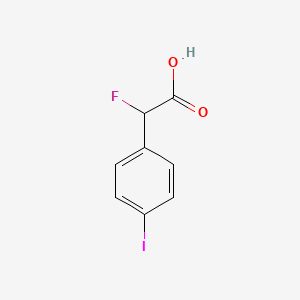
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
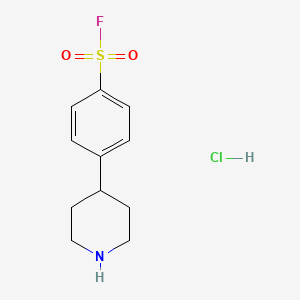
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
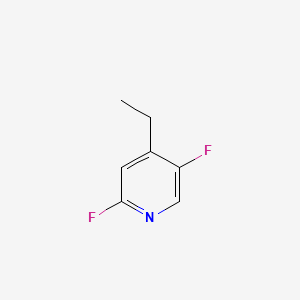
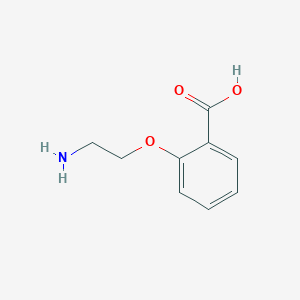
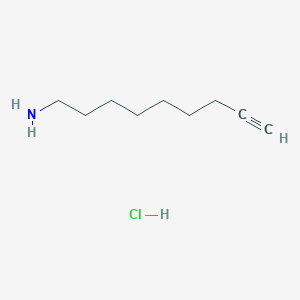
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
